
7-Chloro-4-methoxyquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-4-methoxyquinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H8ClNO3 and a molecular weight of 237.64 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: COC1=C2C=CC(=CC2=NC=C1C(=O)O)Cl . This indicates the presence of a methoxy group (OCH3), a carboxylic acid group (COOH), and a chlorine atom (Cl) on the quinoline ring.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 237.64 and a molecular formula of C11H8ClNO3 . Additional properties such as melting point, boiling point, and solubility would require further experimental determination.Applications De Recherche Scientifique
Photolabile Precursors for Carboxylic Acids
"7-Chloro-4-methoxyquinoline-3-carboxylic acid" and its derivatives are explored for their role as photolabile precursors. These compounds are useful in generating carboxylic acids upon photolysis, offering a controlled release mechanism for neuroactive amino acids. Electron-donating substituents, such as methoxy groups, have been shown to significantly improve photolysis efficiency, indicating their potential in photochemical applications (Papageorgiou & Corrie, 2000).
Catalytic Reduction of Azaaromatic Compounds
Research on the catalytic reduction of nitroarenes and azaaromatic compounds, including those with methoxy substituents like "this compound," has been conducted using formic acid in the presence of a ruthenium catalyst. This method has been successful in converting various nitroarenes to aminoarenes and heterocyclic compounds such as quinoline to their reduced forms, demonstrating the compound's utility in chemical synthesis and pharmaceutical manufacturing (Watanabe et al., 1984).
Synthesis and Antimicrobial Study
"this compound" serves as a starting point for synthesizing a variety of fluoroquinolone-based 4-thiazolidinones. These derivatives have been synthesized and tested for their antimicrobial properties, indicating the compound's relevance in the development of new antibacterial agents (Patel & Patel, 2010).
Metal Ion Complexation and Antibacterial Activity
The complexation properties of methoxyquinolones, related to "this compound," with transition metal ions have been studied for their influence on the antibacterial activity of these compounds. Understanding the formation constants and partition coefficients of these complexes helps elucidate the mechanism of action of quinolone antibiotics, contributing to the development of more effective antibacterial drugs (Bailey et al., 1984).
Orientations Futures
The future directions for research on 7-Chloro-4-methoxyquinoline-3-carboxylic acid could include exploring its potential applications in proteomics research , studying its synthesis and reactivity, and investigating its physical and chemical properties. Further studies could also focus on its safety profile and potential hazards.
Propriétés
IUPAC Name |
7-chloro-4-methoxyquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-16-10-7-3-2-6(12)4-9(7)13-5-8(10)11(14)15/h2-5H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXJTULRRRAXCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC(=CC2=NC=C1C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(3-Chlorophenyl)-2-methoxypropyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2981765.png)
![5-((2,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2981768.png)

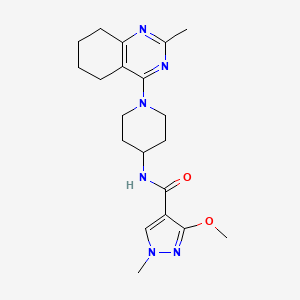
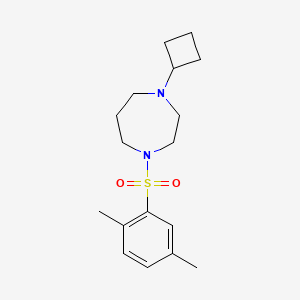
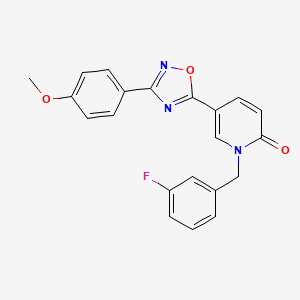
![2-[5-(2-chlorophenyl)-3-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2981774.png)
![2-hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B2981776.png)
![1-(3-chloro-4-methylphenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2981777.png)
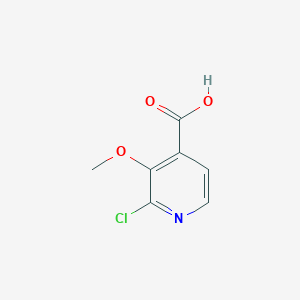
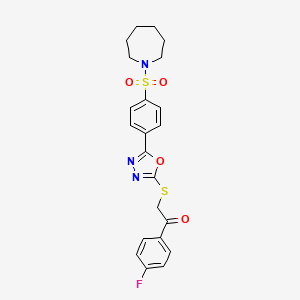
![benzo[b]thiophen-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2981780.png)
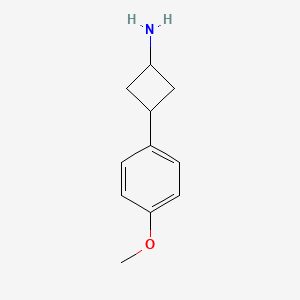
![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2981786.png)
